
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with formyl and methoxy groups. The acetate group further modifies the phenyl ring, making this compound a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the reaction of 4-formyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 4-Carboxy-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.
Reduction: 4-Hydroxymethyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules such as sugars and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable boronic ester bonds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate involves the formation of boronic ester bonds with diols and other nucleophiles. This interaction is facilitated by the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack. The compound can also participate in various catalytic cycles, particularly in cross-coupling reactions, where it acts as a boron source .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the formyl and methoxy groups, making it less versatile in certain reactions.
Uniqueness
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is unique due to the presence of multiple functional groups that allow for a wide range of chemical transformations. Its ability to form stable boronic ester bonds makes it particularly valuable in organic synthesis and material science .
Propiedades
Fórmula molecular |
C16H21BO6 |
|---|---|
Peso molecular |
320.1 g/mol |
Nombre IUPAC |
[4-formyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H21BO6/c1-10(19)21-14-8-12(11(9-18)7-13(14)20-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3 |
Clave InChI |
VSDIFMHQXZYEMV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



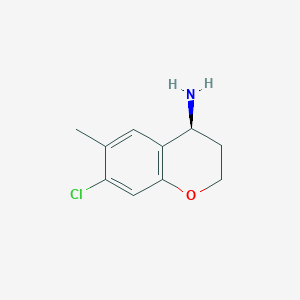

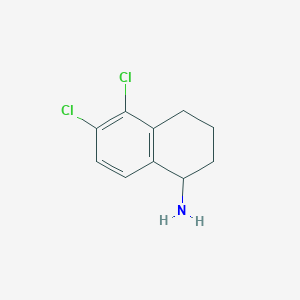
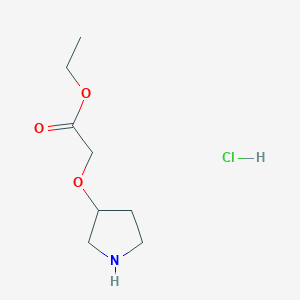


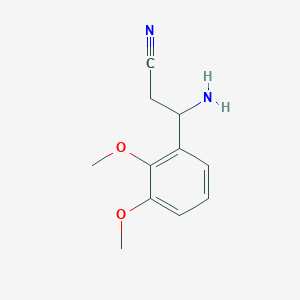
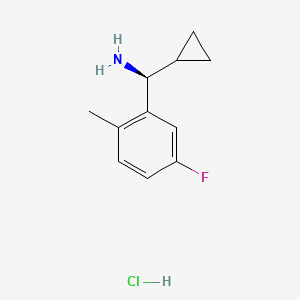

![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)



